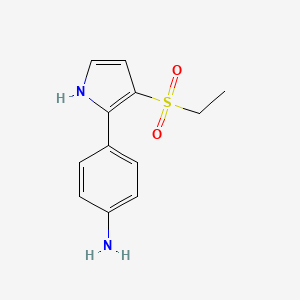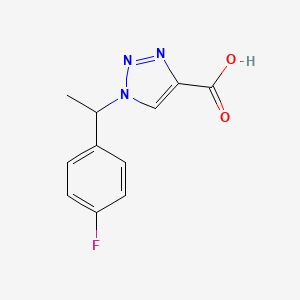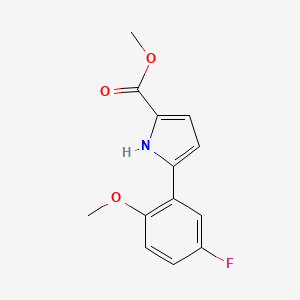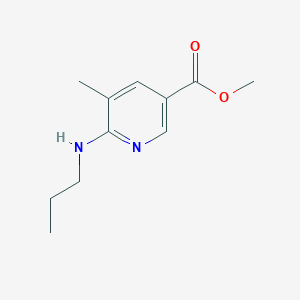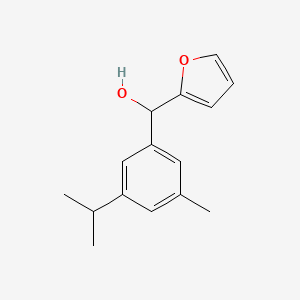
2-((2,5-Difluorophenoxy)methyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,5-Difluorophenoxy)methyl)-1,3-dioxolane is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a dioxolane ring and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Difluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 2,5-difluorophenol with epichlorohydrin in the presence of a base, followed by cyclization to form the dioxolane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Difluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-((2,5-Difluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,5-Difluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The difluorophenoxy group may interact with enzymes or receptors, modulating their activity. The dioxolane ring can influence the compound’s stability and reactivity, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,5-Difluorophenoxy)methyl)-2-methyloxirane
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
2-((2,5-Difluorophenoxy)methyl)-1,3-dioxolane is unique due to its specific combination of a difluorophenoxy group and a dioxolane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[(2,5-difluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O3/c11-7-1-2-8(12)9(5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
OYPDBTCXZKYWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)
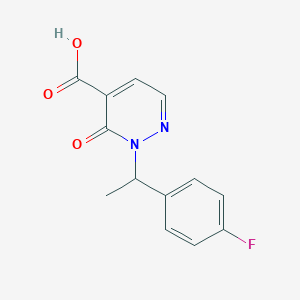
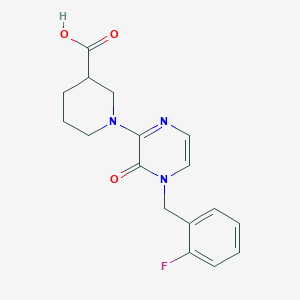
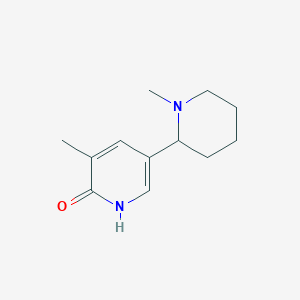



![4-(4-Fluorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11798035.png)
